molecular formula C6H8O2 B15123721 Bicyclo[1.1.1]pentane-2-carboxylic acid

Bicyclo[1.1.1]pentane-2-carboxylic acid

Cat. No.: B15123721
M. Wt: 112.13 g/mol
InChI Key: HNISGGZEZQCDAD-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-2-carboxylic acid: is a unique and intriguing compound in the field of organic chemistry. It belongs to the class of bicyclic compounds, characterized by a rigid and highly strained structure. The bicyclo[1.1.1]pentane framework is known for its exceptional stability and resistance to metabolic degradation, making it an attractive scaffold for drug design and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentane-2-carboxylic acid typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired carboxylic acid . This method allows for the construction of the bicyclo[1.1.1]pentane core on a large scale, making it feasible for industrial production.

Industrial Production Methods: Industrial production of this compound often relies on continuous flow processes. These processes enable the generation of [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species . This approach provides an efficient and scalable method for producing the compound in gram quantities.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[1.1.1]pentane-2-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the strained nature of the bicyclic framework, which makes the compound highly reactive under certain conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: Bicyclo[1.1.1]pentane-2-carboxylic acid is used as a building block in the synthesis of complex organic molecules. Its rigid structure and stability make it an ideal candidate for creating bioisosteres of aromatic rings, which are commonly found in pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is employed to improve the pharmacokinetic properties of drug candidates. It enhances solubility, membrane permeability, and metabolic stability, making it a valuable scaffold for drug design .

Industry: The compound is also used in the development of new materials, such as liquid crystals and molecular rotors. Its unique structural properties allow for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism by which bicyclo[1.1.1]pentane-2-carboxylic acid exerts its effects is primarily related to its ability to act as a bioisostere for para-substituted benzene rings. This substitution mimics the geometry and substituent exit vectors of benzene rings, while offering improved solubility and metabolic stability . The compound interacts with molecular targets and pathways in a manner similar to its aromatic counterparts, but with enhanced properties.

Comparison with Similar Compounds

  • Bicyclo[1.1.1]pentane-1-carboxylic acid
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
  • Bicyclo[2.2.2]octane

Uniqueness: Bicyclo[1.1.1]pentane-2-carboxylic acid stands out due to its specific substitution pattern, which provides unique reactivity and stability compared to other bicyclic compounds. Its ability to serve as a bioisostere for para-substituted benzene rings makes it particularly valuable in drug design .

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

bicyclo[1.1.1]pentane-2-carboxylic acid

InChI

InChI=1S/C6H8O2/c7-6(8)5-3-1-4(5)2-3/h3-5H,1-2H2,(H,7,8)

InChI Key

HNISGGZEZQCDAD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1C2C(=O)O

Origin of Product

United States

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